REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]([O:9]CC)=[O:8])=[N:3][C:2]=1[C:12]([O:14]CC)=[O:13].[OH-].[Na+].Cl>CO>[N:1]1[CH:6]=[CH:5][C:4]([C:7]([OH:9])=[O:8])=[N:3][C:2]=1[C:12]([OH:14])=[O:13] |f:1.2|
|
Name
|
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
N1=C(N=C(C=C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(N=C(C=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |